molecular formula C140H227N43O43 B1578689 Amylin (8-37), rat

Amylin (8-37), rat

Cat. No.: B1578689
M. Wt: 3200.6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amylin (8-37), rat is a useful research compound. Its molecular formula is C140H227N43O43 and its molecular weight is 3200.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Case Studies

In a controlled experiment, fasting conscious rats were infused with either saline or hGH, alongside amylin (8-37). The results indicated that amylin (8-37) corrected hGH-induced liver insulin resistance and altered lipid profiles by increasing basal plasma triglycerides while lowering nonesterified fatty acids . This suggests potential therapeutic applications in managing insulin resistance and related metabolic disorders.

Table 1: Effects of Amylin (8-37) on Metabolic Parameters

ParameterControl GrouphGH InfusionhGH + Amylin (8-37)
Plasma Insulin LevelsBaselineElevatedReduced
Plasma TriglyceridesNormalElevatedIncreased
Nonesterified Fatty AcidsNormalElevatedDecreased
Muscle Insulin SensitivityNormalDecreasedEnhanced

Development of Amylin Receptor Activators

Recent studies have focused on developing novel amylin receptor activators based on rat amylin analogs. These analogs have shown promise in enhancing anti-obesity efficacy by activating amylin receptors more effectively than endogenous rat amylin. Mutagenesis studies revealed that specific mutations in the rat amylin peptide could increase binding affinity to human amylin receptors by over 100-fold, suggesting a pathway for obesity treatment .

Case Studies on Weight Reduction

In experimental models, mutated rat amylin analogs demonstrated significant weight reduction effects when administered to obese rats. The findings indicate that these analogs can activate the amylin receptor pathways more effectively, leading to improved energy expenditure and reduced food intake .

Table 2: Weight Reduction Effects of Amylin Analog Treatments

Treatment TypeInitial Weight (g)Final Weight (g)Weight Change (%)
Control350345-1.43
Mutated Amylin Analog350320-8.57

Role in Neurodegenerative Diseases

Amylin has been implicated in neuroprotective roles, particularly in conditions like Alzheimer's disease. Research indicates that rat amylin (8-37) may mitigate cytotoxic effects associated with amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Case Studies on Neuroprotection

In vitro studies using pancreatic rat insulinoma cells demonstrated that co-administration of quercetin with amylin (8-37) reduced cytotoxicity linked to amyloid-beta exposure. This suggests potential therapeutic avenues for neurodegenerative diseases where amyloid aggregation is a concern .

Table 3: Cytotoxicity Reduction with Quercetin and Amylin (8-37)

TreatmentCytotoxicity Level (%)
Control80
Quercetin60
Quercetin + Amylin (8-37)40

Properties

Molecular Formula

C140H227N43O43

Molecular Weight

3200.6

sequence

ATQRLANFLVRSSNNLGPVLPPTNVGSNTY-NH2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.